6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Overview

Description

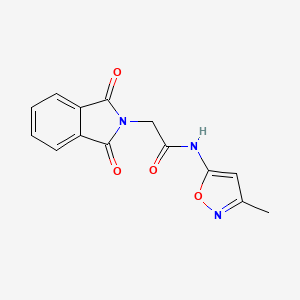

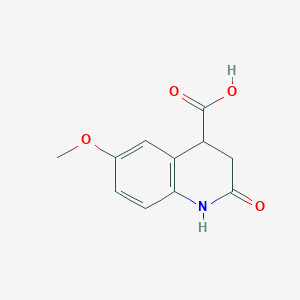

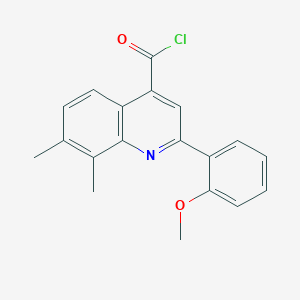

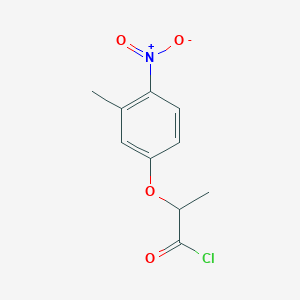

“6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” is a chemical compound with the empirical formula C11H11NO4 . It has a molecular weight of 221.21 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a tetrahydroquinoline core, which is a bicyclic structure containing a benzene ring fused to a nitrogen-containing pyrrolidine ring . It also has a carboxylic acid group at the 4-position and a methoxy group at the 6-position .

Scientific Research Applications

Fluorophore Applications

6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has been identified as a novel fluorophore, 6-Methoxy-4-quinolone (6-MOQ), with strong fluorescence in a wide pH range of aqueous media. This compound exhibits robust fluorescence intensity, which is minimally affected by pH variations, showing strong fluorescence from pH 2.0 to 11.0. It has been utilized as a fluorescent labeling reagent, showing potential for biomedical analysis and fluorescence-based detection systems due to its stability and sensitivity (Hirano et al., 2004).

Synthesis of Enantiopure Compounds

The compound plays a role in the synthesis of enantiopure derivatives like 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which are crucial in modulating nuclear receptors, including liver X receptors. The synthesis involves a dynamic kinetic resolution process indicating its significance in producing optically active compounds with potential therapeutic applications (Forró et al., 2016).

Development of Potent Antagonists

A series of compounds including 6-methoxy-8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid-(4-morpholin-4-yl-phenyl)amides have been synthesized to facilitate late-stage diversification, resulting in the development of potent 5HT1B antagonists. These compounds have shown potential in pharmacological applications due to their interaction with serotonin receptors (Horchler et al., 2007).

Potential in Catalysis and Molecular Interactions

This compound and its derivatives have been used in the synthesis of coordination compounds with metals like Cu2+, Co2+, Co3+, or Fe3+. These compounds exhibit interesting conformations and have been tested for enantioselective catalysis, indicating their potential in asymmetric synthesis and catalytic applications (Jansa et al., 2007).

Molecular Docking and Therapeutic Potential

Molecular docking studies have been conducted with derivatives of this compound, showing interactions with various protein receptors. These interactions indicate potential multifunctional properties, such as inhibitory effects towards inflammatory, cancer, retinoic acid, cholesterol esterase, parasitic, and microbial proteins. These findings suggest the compound's potential as a lead in the development of multifunctional therapeutic agents (Nair et al., 2014).

Mechanism of Action

Target of Action

It has been shown to possess significant antibacterial activity against both gram-positive and gram-negative species .

Mode of Action

Given its antibacterial activity, it may interact with bacterial cell components or metabolic processes, leading to the inhibition of bacterial growth .

Result of Action

Its significant antibacterial activity suggests that it may cause cellular damage or metabolic disruption in bacterial cells, leading to their death .

properties

IUPAC Name |

6-methoxy-2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-16-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-4,8H,5H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXKQOMETSMOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672387 | |

| Record name | 6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959237-42-4 | |

| Record name | 1,2,3,4-Tetrahydro-6-methoxy-2-oxo-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959237-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453418.png)

![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1453424.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1453425.png)